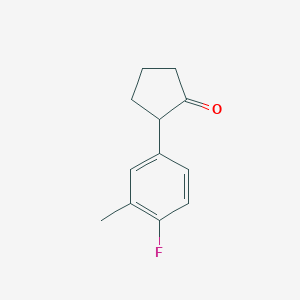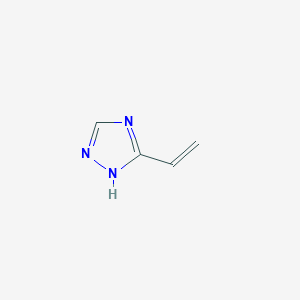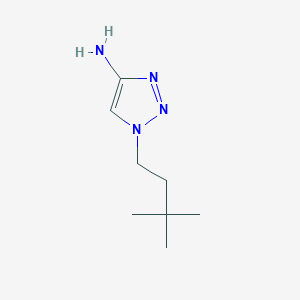
1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutylamine and an appropriate azide compound.
Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between the azide and the alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole compounds, such as:
1H-1,2,3-Triazole: The parent compound of the triazole family, lacking the 3,3-dimethylbutyl group.
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-amine: A triazole derivative with a dichlorophenyl group, known for its antifungal properties.
1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine: A triazole derivative with a methylphenyl group, studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,3-dimethylbutyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(3,3-dimethylbutyl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)4-5-12-6-7(9)10-11-12/h6H,4-5,9H2,1-3H3 |
Clé InChI |
OCAQZXNESXYWSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCN1C=C(N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)

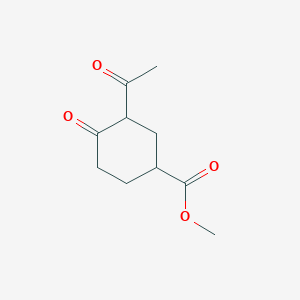
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
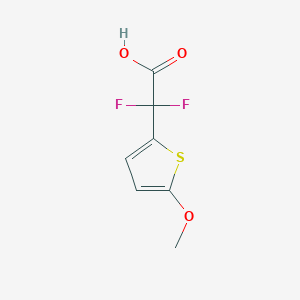
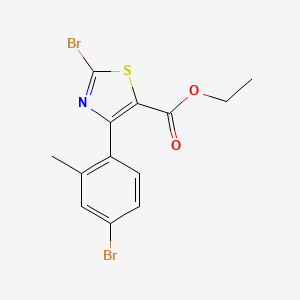
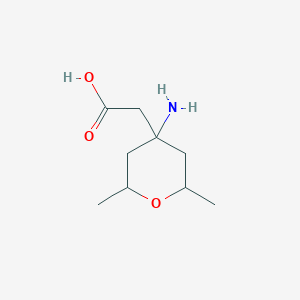
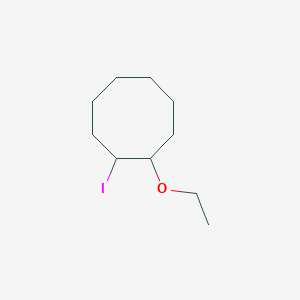
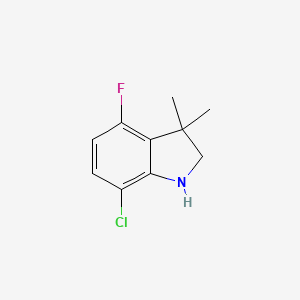
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
